molecular formula C18H19N5O B6459402 2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2549029-77-6

2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B6459402
CAS No.: 2549029-77-6
M. Wt: 321.4 g/mol
InChI Key: FGLSHOMDMNVZCM-UHFFFAOYSA-N
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Description

The compound 2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3-benzodiazole core. This bicyclic aromatic system contains two nitrogen atoms at positions 1 and 2. Substituents on the benzodiazole scaffold significantly influence its physicochemical and biological properties:

  • Azetidin-3-yl group at position 1: The four-membered azetidine ring is less common in drug-like molecules than five-membered analogs (e.g., pyrrolidine), offering unique strain and hydrogen-bonding capabilities .
  • 6-Methoxypyrimidin-4-yl moiety: The pyrimidine ring, substituted with a methoxy group at position 6, may participate in π-π stacking or serve as a hydrogen-bond acceptor, critical for target binding in medicinal chemistry applications.

Properties

IUPAC Name

2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-24-17-8-16(19-11-20-17)22-9-13(10-22)23-15-5-3-2-4-14(15)21-18(23)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLSHOMDMNVZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzodiazole core, followed by the introduction of the cyclopropyl group and the methoxypyrimidinyl-substituted azetidine moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazole Derivatives

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
Compound A (Target) 1,3-Benzodiazole 2-Cyclopropyl, 1-(6-methoxypyrimidin-4-yl azetidin-3-yl) Enhanced metabolic stability, potential kinase inhibition
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole 1,3-Benzodiazole 1-Fluoropentyl, 2-naphthalene-carbonyl High lipophilicity, possible CNS activity
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-triazole hybrid 4-Cyclopropyl-triazole, ethyl carboxylate Intermediate for coordination chemistry
1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide Indazole 4-Fluorobenzyl, adamantyl carboxamide Bulky substituents for receptor selectivity

Key Comparisons:

Substituent Effects on Solubility: Compound A’s 6-methoxypyrimidinyl group likely improves water solubility compared to the naphthalene-carbonyl group in 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole, which is highly lipophilic .

Conformational Rigidity :

  • The cyclopropyl group in Compound A and Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate introduces rigidity, but the azetidine in Compound A provides a smaller, strained ring system that could favor specific binding conformations .

Synthetic Utility: Compound A’s azetidine-pyrimidine linkage contrasts with the pyridine-triazole hybrid in Ethyl 6-(4-cyclopropyltriazolyl)pyridine-3-carboxylate, which is primarily used as a ligand or intermediate.

Research Findings and Implications

While direct biological data for Compound A are absent in the provided evidence, structural analogs offer insights:

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting Compound A may have a longer half-life than fluoropentyl- or naphthalene-substituted analogs .
  • Crystallographic Analysis : Software like SHELX and WinGX are critical for resolving the stereochemistry of such complex heterocycles, ensuring accurate structural validation.

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